2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid
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Overview
Description
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure makes it an attractive candidate for various applications due to its stability and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its high efficiency and selectivity. The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
For industrial production, continuous flow methods have been developed to enhance the efficiency and scalability of the synthesis process. These methods allow for the continuous production of the compound under controlled conditions, reducing the need for extensive purification steps and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid can be compared with other similar compounds, such as:
1H-1,2,3-Triazole-4-carboxylic acid: Similar in structure but with different functional groups, leading to different biological activities.
2-(1H-1,2,4-Triazol-1-yl)acetic acid: Another triazole derivative with distinct properties and applications.
2-(1H-1,2,3-Triazol-1-yl)acetic acid: A closely related compound with similar synthetic routes and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)2-5(9)10/h3H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKUQDSJGWMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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